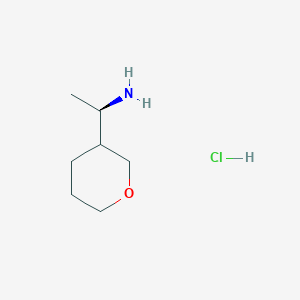
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is a chemical compound that features a tetrahydropyran ring attached to an ethanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diol, using acid catalysis.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme-substrate interactions or as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride: This is a stereoisomer of the compound with similar chemical properties but different biological activity.
(1R)-1-(Tetrahydro-2H-thiopyran-3-YL)ethan-1-amine hydrochloride: This compound features a sulfur atom in place of the oxygen atom in the tetrahydropyran ring, leading to different reactivity and applications.
Uniqueness
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties compared to other similar compounds.
生物活性
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride, a compound characterized by its tetrahydropyran ring and ethanamine group, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is C7H16ClN, with a molecular weight of approximately 165.66 g/mol. The compound exhibits unique structural features that contribute to its biological activity, particularly the stereochemistry of the tetrahydropyran ring.
Synthesis Methods
Several synthesis methods have been developed for (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride. Common reagents used include:
- Potassium permanganate for oxidation.
- Lithium aluminum hydride for reduction.
- Sodium azide for substitution reactions.
These methods allow for the efficient production of the compound while ensuring high purity levels necessary for research applications .
Interaction Studies
Research indicates that (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride may act as a ligand, interacting with specific receptors or enzymes. This interaction could modulate their activity, leading to various biological effects. Notably, studies have focused on its binding affinity to various biological targets, suggesting potential therapeutic applications in drug development .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride | C7H16ClNO | Different stereochemistry affecting biological activity |
| (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride | C7H15ClF3NO | Presence of trifluoromethyl group enhancing lipophilicity |
| (R)-1-(Tetrahydro-2H-pyran-4-YL)ethan-1-amine hydrochloride | C7H15ClNO | Structural variation in the tetrahydropyran ring |
This table highlights how variations in stereochemistry and functional groups can influence the biological properties and reactivity of these compounds .
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride in various contexts:
- Antiparasitic Activity : A study demonstrated that derivatives of tetrahydropyrans exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structural features may enhance its efficacy against such pathogens .
- Pharmacokinetic Profiles : Investigations into pharmacokinetic properties have revealed that modifications to the compound can improve solubility and metabolic stability, which are critical for drug development. For instance, certain analogs showed enhanced aqueous solubility while maintaining or improving anti-trypanosomal potency .
- Mechanism of Action : Understanding how (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride interacts at the molecular level with target enzymes or receptors can elucidate its mechanism of action, paving the way for rational drug design based on these interactions .
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
(1R)-1-(oxan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)7-3-2-4-9-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m1./s1 |
InChI 键 |
CPHBDOYIYBNGNN-JVEOKNEYSA-N |
手性 SMILES |
C[C@H](C1CCCOC1)N.Cl |
规范 SMILES |
CC(C1CCCOC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















